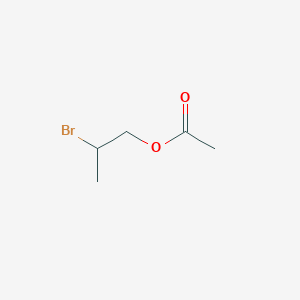

2-Bromopropyl acetate

Description

Significance of Alpha-Halo Esters in Contemporary Organic Synthesis

Alpha-halo esters are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to the ester carbonyl group. This structural feature imparts significant and valuable reactivity, making them crucial intermediates in a wide array of organic transformations. Their importance in modern organic synthesis is multifaceted.

One of the primary roles of alpha-halo esters is as potent alkylating agents. organic-chemistry.orgnih.gov The presence of the electron-withdrawing ester group enhances the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of more complex molecular architectures. For instance, they readily react with a variety of nucleophiles, including carbanions, amines, and thiolates, to introduce the ester-containing fragment into a target molecule.

Furthermore, alpha-halo esters are key precursors in numerous named reactions. The Reformatsky reaction, for example, utilizes alpha-halo esters in the presence of zinc to form β-hydroxy esters, which are valuable synthetic intermediates. surrey.ac.uk Studies on this reaction have explored the use of various bromoesters to understand the factors influencing the degree of asymmetric synthesis. surrey.ac.uk Additionally, alpha-bromo esters are employed in the Darzens condensation to produce glycidic esters, which can be further transformed into aldehydes and ketones.

The versatility of alpha-halo esters extends to their use in the synthesis of α-aryl carboxylic acid derivatives through catalytic asymmetric cross-coupling reactions. organic-chemistry.orgacs.org Nickel/diamine catalyst systems have been successfully employed in the Hiyama cross-coupling of racemic α-bromo esters with aryl and alkenyl silanes, yielding enantioenriched α-aryl and α-alkenyl esters. organic-chemistry.orgacs.org These products are significant in the development of pharmaceuticals and other biologically active molecules. organic-chemistry.org The development of scalable methods for the catalytic, asymmetric alpha-bromination of acid chlorides has further expanded the accessibility of optically active alpha-bromoesters. nih.gov

The application of enzymatic methods has also broadened the utility of alpha-halo esters. For example, enantioselective dehalogenation of α-bromoesters has been achieved using enzymes, leading to the formation of chiral esters with high enantiomeric excess. rsc.org

Overview of Research Trajectories for 2-Bromopropyl Acetate (B1210297) and Analogs

Research involving 2-bromopropyl acetate and its analogs has largely focused on their reactivity as alkylating agents and their utility in the synthesis of more complex molecules. While specific research dedicated solely to this compound is not as extensive as for some other alpha-halo esters, its reactivity can be inferred from studies on analogous compounds like 2-bromoethyl acetate and propyl bromoacetate.

Nucleophilic Substitution Reactions: A primary area of investigation for compounds like this compound is their reaction with various nucleophiles. The acetate group, being a moderate nucleophile and a weak base, is often used to introduce an oxygen functionality via a two-step process to avoid competing elimination reactions that can occur with stronger, more basic nucleophiles like hydroxide (B78521). saskoer.ca This strategy involves the initial substitution of the bromide with acetate, followed by hydrolysis of the resulting ester to the corresponding alcohol. The reaction of 2-bromopropane (B125204) with acetate ion, for instance, primarily yields the substitution product due to the higher nucleophilicity of the acetate ion compared to its basicity. vaia.com The use of ionic liquids has been shown to significantly enhance the rates of nucleophilic substitution reactions of related bromo compounds. nih.gov

Synthesis of Heterocyclic and Bioactive Molecules: Analogs of this compound have been utilized in the synthesis of various heterocyclic and biologically active compounds. For example, 2-bromoethyl acetate has been employed in the preparation of intermediates for nonionic X-ray contrast agents. google.comgoogle.com Bromoalkyl esters have also been incorporated into the structures of ursolic and oleanolic acid analogs to evaluate their anti-cancer potential. researchgate.net In one study, a bromoalkyl ester derivative showed promising activity against a leukemia cell line. researchgate.net Furthermore, 5-(2,3-dibromo-propyl)- and 5-(3-bromo-2-hydroxy-propyl)-derivatives of uracil (B121893) have been synthesized, showcasing the use of brominated propyl chains in modifying nucleobases. scispace.com

Analogs in Asymmetric Synthesis: Research on analogs such as α-bromo esters with varying alkyl substituents has been pivotal in the development of asymmetric synthesis methodologies. For instance, in catalytic asymmetric Hiyama cross-couplings, α-bromo esters with smaller alkyl groups like methyl and isobutyl have demonstrated high enantioselectivity. organic-chemistry.org This suggests that the steric and electronic properties of the alkyl group, such as the propyl group in this compound, can influence the stereochemical outcome of such reactions.

Interactive Data Table: Properties of this compound and Analogs

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | This compound | C5H9BrO2 | 181.03 | 592-19-8 |

| 2-Bromoethyl acetate | 2-bromoethyl acetate | C4H7BrO2 | 167.00 | 927-68-4 |

| Propyl bromoacetate | propyl 2-bromoacetate | C5H9BrO2 | 181.03 | 35223-80-4 |

| 4-(2-Bromopropyl)-1,2-dimethoxybenzene | 4-(2-bromopropyl)-1,2-dimethoxybenzene | C11H15BrO2 | 259.14 | 19578-93-9 |

| 1-(1-acetoxy-2-bromopropyl)-4-methoxybenzene | 1-(1-acetoxy-2-bromopropyl)-4-methoxybenzene | C12H15BrO3 | 287.15 | 4962-31-6 |

Historical Context of Brominated Acetates in Synthetic Chemistry

The use of brominated compounds in organic synthesis has a long history, with bromination being one of the most fundamental transformations. sci-hub.se The development of methods to introduce bromine into organic molecules opened up avenues for a vast number of subsequent reactions, particularly nucleophilic substitutions and eliminations.

Historically, the synthesis of brominated acetates, often referred to as bromohydrin acetates, was achieved by reacting 1,2-diols with hydrogen bromide in acetic acid. google.com Early preparations often involved the use of anhydrous gaseous hydrogen bromide or a saturated solution of hydrogen bromide in acetic acid. google.com These methods highlighted the early understanding of the reactivity of diols and the utility of bromo- and aceto-functionalized compounds as synthetic intermediates.

A significant portion of the historical development of brominated acetates is linked to their role as protecting groups and as precursors to other functional groups. The conversion of a hydroxyl group to an acetate is a common protecting strategy, and the presence of a bromine atom on the same molecule provided a handle for further transformations. For example, the synthesis of 2-bromoethyl acetate from ethylene (B1197577) glycol has been a subject of process improvement studies to achieve higher yields and purity for its use as an intermediate in the manufacture of more complex molecules like pharmaceuticals. google.comgoogle.com

The broader class of bromo-organic compounds has been instrumental in the synthesis of a wide range of materials, including agrochemicals and pharmaceuticals. sci-hub.se The reactivity of the carbon-bromine bond allows for its conversion into various other functional groups, making brominated intermediates highly valuable in multi-step syntheses. Over the decades, the focus has shifted from using hazardous molecular bromine to developing safer and more selective brominating agents. sci-hub.se

In the context of named reactions, the use of bromoacetic acid esters in the Reformatsky reaction dates back to the late 19th century, showcasing the long-standing importance of alpha-bromo esters in carbon-carbon bond formation. The exploration of asymmetric versions of such reactions in the 20th century further underscored the evolving sophistication in the use of these reagents. surrey.ac.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9BrO2 |

|---|---|

Molecular Weight |

181.03 g/mol |

IUPAC Name |

2-bromopropyl acetate |

InChI |

InChI=1S/C5H9BrO2/c1-4(6)3-8-5(2)7/h4H,3H2,1-2H3 |

InChI Key |

XCOBTKAHXPWRJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)C)Br |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 2 Bromopropyl Acetate

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 2-bromopropyl acetate (B1210297) and its isomers rely on fundamental organic transformations. These routes are well-documented and provide reliable access to the target compound, although they may present challenges regarding selectivity and reaction conditions.

Esterification-Halogenation Cascade Reactions

One-pot or cascade reactions that combine esterification and halogenation steps offer an efficient pathway from polyols like propylene (B89431) glycol (propane-1,2-diol). In this approach, the diol is reacted with a carboxylic acid and a halogenating agent in a single process.

A reported method involves heating a mixture of a diol, a fatty acid, a halide salt (e.g., KBr), and phosphoric acid, which mediates a solvent-free synthesis of halohydrin esters. researchgate.net For instance, reacting propane-1,2-diol with acetic acid and a bromide source under acidic conditions could theoretically yield a mixture of 1-bromopropan-2-yl acetate and 2-bromopropan-1-yl acetate. The mechanism involves the acid-catalyzed esterification of one hydroxyl group, followed by the substitution of the remaining hydroxyl group with a bromide ion. The regioselectivity of the halogenation step is a critical factor, often favoring substitution at the primary carbon. capes.gov.br A similar one-pot procedure for converting vicinal diols into epoxides via halohydrin ester intermediates has also been developed, highlighting the utility of this intermediate class. researchgate.net

Direct Bromination of Propyl Acetate Derivatives

The direct bromination of a propyl acetate substrate, such as n-propyl acetate or isopropyl acetate, presents a more direct but often less selective route. This method typically involves a free-radical chain reaction, initiated by UV light or a radical initiator, using a brominating agent like N-bromosuccinimide (NBS). relicchemicals.inorganic-chemistry.org

For n-propyl acetate, radical bromination is expected to preferentially occur at the secondary carbon (C2) due to the higher stability of the resulting secondary radical compared to the primary radical at C1 or C3. However, such reactions can lead to a mixture of mono- and poly-brominated products, and selectivity can be influenced by the solvent. researchgate.netgoogle.com The use of NBS is common for the selective bromination of positions allylic or benzylic to double bonds or aromatic rings, and for the α-bromination of carbonyl compounds. relicchemicals.in While less common for simple alkyl esters, the principles suggest that direct bromination of propyl acetate would be challenging to control for high selectivity of the desired 2-bromo isomer.

Reaction of Halohydrins with Acetylating Agents

A highly common and regiocontrolled method for synthesizing 1-bromopropan-2-yl acetate involves a two-step process starting from propylene oxide. nih.gov

Formation of Propylene Bromohydrin : The first step is the ring-opening of propylene oxide with hydrogen bromide (HBr). This reaction proceeds via an acid-catalyzed mechanism where the epoxide oxygen is protonated, followed by nucleophilic attack by the bromide ion. The attack occurs preferentially at the less substituted carbon (C1), leading to the formation of 1-bromo-2-propanol (B8343) (propylene bromohydrin) as the major product.

Acetylation of the Halohydrin : The resulting 1-bromo-2-propanol is then esterified using an acetylating agent such as acetyl chloride or acetic anhydride. This reaction converts the secondary hydroxyl group into an acetate ester, yielding the final product, 1-bromopropan-2-yl acetate. nih.gov

Alternatively, halohydrin esters can be synthesized directly from epoxides by reacting them with acyl halides. researchgate.netrsc.org The reaction of propylene oxide with acetyl bromide, for example, can yield a mixture of regioisomeric bromopropyl acetates. The regioselectivity of this direct approach can be poor without catalytic control. researchgate.net

Development of Novel Synthetic Approaches

Recent research has focused on developing more selective, efficient, and environmentally benign methods for synthesizing 2-bromopropyl acetate and related halohydrin esters. These innovations often involve the use of catalysts and adherence to green chemistry principles.

Catalytic Strategies for Enhanced Selectivity and Yield

Catalysis plays a crucial role in overcoming the selectivity challenges inherent in many of the established synthetic routes. A significant area of development is the catalyzed reaction of epoxides with halides and a carbon source.

Rhodium-based catalysts have been shown to be effective in the three-component coupling reaction of alkyl halides, carbon monoxide, and epoxides to produce halohydrin esters with high regioselectivity. researchgate.netrsc.orgrsc.org For example, the reaction of benzyl (B1604629) bromide, carbon monoxide, and propylene oxide, catalyzed by a rhodium complex like [PPN]+[Rh(CO)4]– in the presence of a pyridine (B92270) derivative, can produce 1-bromopropan-2-yl phenylacetate (B1230308) in good yield and with high regioselectivity (97:3). researchgate.netrsc.org The catalyst facilitates the formation of an acyl-rhodium intermediate, which then reacts selectively with the epoxide. rsc.org

The table below summarizes findings for the rhodium-catalyzed synthesis of various halohydrin esters from propylene oxide, demonstrating the impact of the catalyst and additives on yield and regioselectivity. researchgate.net

| Entry | Alkyl Halide | Catalyst System | Additive | Yield (%) | Regioisomeric Ratio (1-bromo-2-yl / 2-bromo-1-yl) |

| 1 | Benzyl Bromide | [PPN][Rh(CO)4] | Pyridine | 73 | 95:5 |

| 2 | Benzyl Bromide | [PPN][Rh(CO)4] | 3-MeO-Pyridine | 77 | 97:3 |

| 3 | Methyl Iodide | [PPN][Rh(CO)4] | Pyridine | 71 | 94:6 |

| 4 | Benzyl Chloride | [PPN][Rh(CO)4] | Pyridine | 66 | 96:4 (chloro-adduct) |

Data sourced from a study on rhodium-catalyzed halohydrin-ester synthesis. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One key area is the development of electrochemical methods. The electrosynthesis of propylene oxide from propylene can be achieved via a bromide-mediated process. researchgate.netdntb.gov.uanih.gov In this system, bromide is oxidized at the anode to generate bromine, which then reacts with propylene to form the propylene bromohydrin intermediate. google.com This intermediate is subsequently converted to propylene oxide. This electrochemical generation of the key bromohydrin precursor avoids the direct use of hazardous bromine and can be highly efficient, with reported Faradaic efficiencies up to 91%. dntb.gov.ua The bromohydrin could then be acetylated in a subsequent step.

Another green approach focuses on solvent choice and reaction conditions. One-pot, solvent-free syntheses, such as the acid-mediated reaction of diols with fatty acids and halide salts, significantly reduce solvent waste and have a low E-factor (Environmental Factor). researchgate.net The use of ionic liquids like [BMIM][PF6] as both a solvent and a catalyst for the haloesterification of diols is another innovative strategy that can improve yields and regioselectivity while providing a recyclable reaction medium. capes.gov.br

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic chemistry has increasingly adopted technologies like microwave-assisted synthesis and flow chemistry to enhance reaction efficiency and control.

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to heat reactions, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. niscpr.res.inmdpi.comnih.gov While specific literature on the microwave-assisted synthesis of this compound is limited, the principles are applicable. For instance, the reaction of an alcohol with an acetylating agent can be accelerated under microwave irradiation. niscpr.res.inbiotage.co.jp In a related context, microwave-assisted synthesis has been successfully employed for bromoalkyl esters of other carboxylic acids, demonstrating the potential of this method. niscpr.res.in The process generally involves heating the reactants in a suitable solvent under controlled power and temperature, which can significantly shorten the reaction duration. mdpi.combiotage.co.jp

Flow Chemistry: This approach involves performing chemical reactions in a continuous stream through a reactor. cinz.nzdokumen.pub It offers superior control over parameters like temperature and mixing, leading to enhanced safety and consistency. cinz.nz The synthesis of this compound in a flow system could involve pumping the precursor alcohol and acetylating agent through a heated reactor coil. This method is particularly advantageous for scaling up production due to its efficient heat and mass transfer capabilities. dokumen.pub Flow chemistry has been shown to be effective for various reactions, including those involving acid chlorides and other reactive intermediates, by enabling precise temperature control and rapid mixing. cinz.nz

Optimization of Reaction Parameters and Process Efficiency

Achieving high yields and purity in the synthesis of this compound necessitates the careful optimization of several key reaction parameters. rsc.org

The choice of solvent is critical as it influences reactant solubility, reaction rates, and the formation of byproducts. rsc.org For the acetylation of an alcohol to form an ester like this compound, the solvent's polarity and its ability to dissolve both the reactants and any catalysts are crucial. Aprotic solvents are often preferred when using reactive reagents like acyl chlorides to prevent solvent participation in the reaction. In some cases, optimizing the solvent system, such as using a mixture of solvents, can significantly improve the reaction outcome. rsc.org The use of solvents that form an azeotrope with water can be a strategic choice to remove water and drive the equilibrium towards product formation in esterification reactions. google.com

Temperature is a fundamental parameter that directly impacts the rate of a chemical reaction. researchgate.net Increasing the temperature generally accelerates the reaction, but can also lead to undesired side reactions or decomposition of the product. Therefore, identifying the optimal temperature is key to maximizing the yield of this compound. Pressure can also be a significant factor, particularly in closed-system reactions like those performed in a microwave reactor, where it allows for heating solvents above their atmospheric boiling points, thereby increasing the reaction rate. niscpr.res.in

| Parameter | Effect on Reaction | Considerations |

| Temperature | Higher temperatures increase reaction rate. | Can lead to decomposition or side reactions. Optimal temperature maximizes yield. researchgate.net |

| Pressure | Allows for superheating of solvents in closed systems. | Primarily relevant for microwave and some flow chemistry applications. |

Catalysts are frequently used to accelerate acetylation reactions. The design of the catalyst and the nature of its ligands can have a profound impact on the reaction's efficiency and selectivity. researchgate.netuic.edu For instance, in related transformations, palladium complexes with specific ligands have been shown to be effective catalysts. researchgate.net The electronic and steric properties of the ligands attached to a metal catalyst can be fine-tuned to optimize its activity and selectivity. nih.govacs.org While specific catalyst systems for this compound are not extensively documented, the principles of catalyst and ligand design from other esterification and cross-coupling reactions are highly relevant. researchgate.netnih.gov

Stereoselective Synthesis of Enantiomeric Forms of this compound

This compound contains a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The synthesis of a single enantiomer is a significant challenge and is of great importance in various fields.

One of the well-established methods for achieving stereoselectivity is the use of a chiral auxiliary. tcichemicals.comsigmaaldrich.comresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed.

Asymmetric Catalysis in Bromoester Formation

The enantioselective synthesis of bromoesters, such as this compound, represents a significant challenge in synthetic organic chemistry. The development of catalytic asymmetric methods to control the stereochemistry of the resulting C-Br and C-O bonds is a key area of research. While direct catalytic asymmetric synthesis of this compound is not extensively documented, the principles of asymmetric bromoesterification of alkenes provide a clear framework for achieving such transformations. These methods primarily rely on the use of chiral catalysts to control the facial selectivity of the attack on the alkene and the subsequent nucleophilic addition of the acetate.

The core of catalytic asymmetric bromoesterification involves the reaction of an alkene with a suitable bromine source and an acetate nucleophile in the presence of a chiral catalyst. The generally accepted mechanism proceeds through the formation of a bromonium ion intermediate upon the electrophilic attack of a brominating agent on the alkene. rsc.org The chiral catalyst orchestrates the approach of the brominating agent to one of the prochiral faces of the alkene, leading to an enantioenriched bromonium ion. Subsequent anti-SN2-type ring-opening by the acetate nucleophile affords the chiral bromoester. rsc.org

A significant breakthrough in this field was the development of cinchona alkaloid-based catalysts for intermolecular bromoesterification. For instance, the use of dihydroquinidine (B8771983) (DHQD) derivatives, such as (DHQD)₂PHAL, has been shown to effectively catalyze the asymmetric bromoesterification of various alkenes. acs.orgnih.gov In a representative reaction, an alkene is treated with a brominating agent like N-bromobenzamide in the presence of a carboxylic acid and the chiral catalyst.

One of the challenges in these catalytic systems is the potential for byproduct inhibition. Kinetic profiling studies have revealed that byproducts generated from common brominating agents, such as primary amides, can inhibit the catalyst, necessitating higher catalyst loadings. acs.orgnih.gov Strategies to overcome this include using a large excess of the carboxylic acid nucleophile or employing alternative brominating agents that produce non-inhibitory byproducts. imperial.ac.uk

Research in this area has also explored the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, as catalysts. imperial.ac.uk These catalysts can activate the brominating agent and create a chiral environment for the halofunctionalization reaction. However, catalyst deactivation through processes like bromophosphatation has been identified as a potential issue. imperial.ac.uk

The following tables summarize key findings in the catalytic asymmetric bromoesterification of alkenes, which serve as important precedents for the potential synthesis of chiral this compound.

Table 1: Catalytic Asymmetric Bromoesterification of Dialin

| Catalyst | Bromine Source | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (DHQD)₂PHAL | PhCONHBr | Benzoic Acid | 10 | High | up to 94% | acs.org |

| (DHQD)₂PHAL | PhCONHBr | 1-Naphthoic Acid | 1 | High | ~85% (recrystallized to >99%) | acs.orgnih.gov |

Table 2: Substrate Scope in Asymmetric Bromoesterification

| Alkene | Catalyst | Bromine Source | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Allylic Sulfonamides | (DHQD)₂PHAL derivative | NBS | Benzoic Acid | up to 95% | up to 96% | rsc.org |

| Various Alkenes | Chiral Phosphoric Acid | NBS | Various Carboxylic Acids | Moderate to Good | Moderate | imperial.ac.uk |

These studies demonstrate the feasibility of catalytic asymmetric bromoesterification. By selecting an appropriate prochiral precursor to this compound, such as allyl acetate or propene, and optimizing the reaction conditions with a suitable chiral catalyst system, it is conceivable to develop a highly enantioselective synthesis for this specific bromoester. Future research will likely focus on expanding the substrate scope to include simple alkenes and developing more robust and efficient catalyst systems.

Chemical Reactivity and Mechanistic Investigations of 2 Bromopropyl Acetate

Elimination Reactions (E1, E2) Leading to Unsaturated Esters

In the presence of a base, 2-bromopropyl acetate (B1210297) can undergo elimination reactions (dehydrohalogenation) to form unsaturated products, primarily isomers of propenyl acetate. The competition between substitution and elimination is a key feature of the reactivity of alkyl halides.

The mechanism of elimination, like substitution, can be either bimolecular (E2) or unimolecular (E1). The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. This pathway is favored by strong, sterically hindered bases (like potassium tert-butoxide) and higher temperatures.

The E1 mechanism occurs in two steps, beginning with the same rate-determining step as the SN1 reaction: the formation of a carbocation. In a subsequent fast step, a weak base removes an adjacent proton to form the double bond. E1 reactions often compete with SN1 reactions, especially under conditions involving weak bases/nucleophiles and polar protic solvents.

When an alkyl halide has protons on different adjacent carbons, elimination can lead to a mixture of isomeric alkenes. This aspect of the reaction is known as regioselectivity. For 2-bromopropyl acetate, dehydrohalogenation can theoretically yield prop-1-en-2-yl acetate (an enol ester) or propenyl acetate. However, the primary products typically observed are cis- and trans-1-propenyl acetate.

The distribution of these products is governed by Zaitsev's (Saytzeff's) rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. Elimination from this compound will primarily lead to the more stable propenyl acetate isomers.

Furthermore, E2 reactions can exhibit stereoselectivity. The E2 mechanism requires a specific anti-periplanar arrangement of the proton being removed and the leaving group. This geometric constraint influences the formation of E/Z (cis/trans) isomers of the resulting alkene. The use of sterically bulky bases, such as potassium tert-butoxide, can favor the formation of the less sterically hindered, or Hofmann, product, although for this compound, this distinction is less pronounced than in more complex systems.

Radical Reactions and Photochemical Transformations

The carbon-bromine bond in this compound presents an avenue for radical-based chemical transformations. The relative weakness of this bond allows for its homolytic cleavage under specific conditions, leading to the formation of a carbon-centered radical intermediate. This reactivity is harnessed in various synthetic methodologies, particularly those involving photochemical activation.

Photoredox Catalysis in this compound Derivatization

Photoredox catalysis has emerged as a powerful strategy for generating radical species under mild conditions, utilizing visible light as an energy source. masterorganicchemistry.com This methodology is applicable to the derivatization of alkyl halides like this compound. The general mechanism involves a photocatalyst (typically a transition metal complex, such as those based on iridium or ruthenium, or an organic dye) that absorbs a photon, promoting it to an excited state. eurekalert.org This excited-state catalyst is a potent single-electron reductant.

In the context of this compound, the excited photocatalyst can transfer an electron to the C-Br bond. This single-electron transfer (SET) to the substrate results in the formation of a radical anion, which then rapidly fragments, cleaving the carbon-bromine bond to release a bromide anion and the desired carbon-centered radical, the 2-acetoxypropyl radical. Current time information in Durgapur, IN. This process effectively converts the electrophilic carbon of the C-Br bond into a nucleophilic radical species, which can then engage in a variety of subsequent reactions. The original photocatalyst is regenerated in a catalytic cycle, often by reacting with a sacrificial electron donor present in the reaction mixture. This approach avoids the use of stoichiometric and often toxic radical initiators like tributyltin hydride.

Generation and Reactivity of Carbon-Centered Radicals

The primary carbon-centered radical generated from this compound is the 2-acetoxypropyl radical. The generation is typically achieved via an atom-transfer reaction, where a radical species abstracts the bromine atom. researchgate.net Photoredox catalysis provides an elegant method for initiating this process. Current time information in Durgapur, IN.

Once formed, the 2-acetoxypropyl radical is a reactive intermediate that can participate in various synthetic transformations. Its reactivity is governed by the presence of the unpaired electron on the secondary carbon. Common reaction pathways for such radicals include:

Addition to Multiple Bonds: The radical can add to the π-systems of alkenes, alkynes, or carbonyls, forming a new carbon-carbon bond and a new radical species, which can propagate a reaction chain or be quenched.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule to form the saturated product, propyl acetate.

Coupling Reactions: The radical can couple with another radical species or be trapped by a metal catalyst in dual catalytic systems to form cross-coupling products. organic-chemistry.org

The reactivity of alkyl bromides like this compound in forming carbon-centered radicals is generally higher than that of the corresponding alkyl chlorides, due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. researchgate.net

Transesterification and Hydrolysis Mechanisms

The ester functional group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to transesterification and hydrolysis reactions. These transformations are typically catalyzed by acids or bases.

Acid- and Base-Catalyzed Transesterification Studies

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This equilibrium reaction can be driven to completion by using a large excess of the reactant alcohol, which often serves as the solvent. masterorganicchemistry.com

Acid-Catalyzed Mechanism: Under acidic conditions (e.g., H₂SO₄, p-TsOH), the reaction begins with the protonation of the carbonyl oxygen of the ester. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule (e.g., methanol, ethanol). A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of the original alcohol (propan-2-ol, in a conceptual reverse reaction) to yield the new ester and regenerate the acid catalyst. chemguide.co.uk

Base-Catalyzed Mechanism: In the presence of a base (e.g., NaOH, NaOCH₃), the alcohol is deprotonated to form a more nucleophilic alkoxide ion. savemyexams.com This alkoxide directly attacks the electrophilic carbonyl carbon of this compound. The resulting tetrahedral intermediate then collapses, expelling the 2-bromopropoxide leaving group to form the new ester. masterorganicchemistry.com This process is generally faster and not reversible compared to the acid-catalyzed method. chemguide.co.uk

The presence of the electron-withdrawing bromine atom on the alkyl portion of the ester can influence the reaction rate. Studies on similar esters, such as methyl 2-nitroacetate, which also contains an electron-withdrawing group, show that various catalysts can promote the reaction. sci-hub.se Lewis acids and organocatalysts have proven effective in these transformations.

| Catalyst | Reactant Ester | Alcohol | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-TsOH | Methyl 2-nitroacetate | 1-Octanol | 82 | 69 | sci-hub.se |

| DBTO | Methyl 2-nitroacetate | 1-Octanol | 89 | 64 | sci-hub.se |

| Ti(OiPr)₄ | Methyl 2-nitroacetate | 1-Octanol | 93 | 84 | sci-hub.se |

| Iodine (I₂) | Ethyl acetoacetate (B1235776) | Benzyl (B1604629) alcohol | - | 92 | organic-chemistry.org |

This table presents data from the transesterification of methyl 2-nitroacetate and ethyl acetoacetate as proxies to illustrate typical catalysts and conditions for esters with electron-withdrawing groups.

Hydrolysis Kinetics and Product Distribution

Hydrolysis is the cleavage of an ester by reaction with water to form a carboxylic acid and an alcohol. Like transesterification, it can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism is the reverse of Fischer esterification. It is an equilibrium process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org The products are acetic acid and 2-bromopropan-1-ol.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide (B78521), is used as a reactant rather than a catalyst. libretexts.org The hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt (sodium acetate) and 2-bromopropan-1-ol. chemguide.co.uk

A significant consideration for this compound is the potential for a competing hydrolysis reaction at the carbon-bromine bond, especially under basic or neutral conditions. The hydrolysis of the C-Br bond is a nucleophilic substitution reaction that yields a bromide ion and 2-hydroxypropyl acetate. Studies on similar bromo-esters, like ethyl-2-bromoisobutyrate, show that both the ester and the C-Br bond can undergo hydrolysis, and the relative rates depend on the reaction conditions. tandfonline.com The rate of C-Br bond hydrolysis generally follows the trend C-I > C-Br > C-Cl, reflecting the bond dissociation energies. savemyexams.com

| Compound | Reaction | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Ethyl-2-bromoisobutyrate | Ester Hydrolysis | 40°C, NaOH | k₁ = 1.25 x 10⁻³ L mol⁻¹ s⁻¹ | tandfonline.com |

| Ethyl-2-bromoisobutyrate | C-Br Bond Hydrolysis | 40°C, NaOH | k₂ = 8.12 x 10⁻⁵ L mol⁻¹ s⁻¹ | tandfonline.com |

| 2-Bromoisobutyric acid | C-Br Bond Hydrolysis | 40°C, NaOH | k₅ = 2.15 x 10⁻⁵ L mol⁻¹ s⁻¹ | tandfonline.com |

This table presents kinetic data from the hydrolysis of ethyl-2-bromoisobutyrate as a proxy to illustrate the simultaneous hydrolysis of ester and C-Br functionalities. The product distribution will depend on the relative rates of these two competing hydrolysis pathways.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific outline provided in the instructions. The search for detailed research findings and data regarding its application in the synthesis of complex heterocycles (triazoles, imidazoles, furans), its specific roles in C-, N-, O-, and S-alkylation for medicinal chemistry intermediates, and its use as a precursor in the stereoselective total synthesis of natural products did not yield sufficient information.

The provided outline presumes a body of specific, published applications for this compound that does not appear to be present in widely accessible chemical databases and scholarly articles. Fulfilling the request would require presenting information on analogous compounds or speculating on potential reactions, which would violate the core instructions to focus solely on this compound and maintain scientific accuracy. Therefore, no content can be provided for the requested sections.

Applications of 2 Bromopropyl Acetate in Advanced Organic Synthesis

Precursor in Stereoselective Total Synthesis of Natural Products and Analogs

Asymmetric Synthesis of Chiral Amine Centers

The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals. nih.govsigmaaldrich.com The development of methodologies to install stereogenic centers adjacent to a nitrogen atom with high enantioselectivity is a field of intensive research. core.ac.uk Common strategies include the catalytic asymmetric hydrogenation of imines, reductive amination, and the addition of nucleophiles to chiral imines or iminium ions. nih.govnih.gov

A search of the scientific literature does not reveal specific, well-documented examples of 2-bromopropyl acetate (B1210297) being a key reagent or precursor in established methods for the asymmetric synthesis of chiral amine centers. Typically, the synthesis of chiral amines involves more complex and highly specialized reagents and catalysts to achieve the necessary levels of stereocontrol. cuni.cz While alkylating agents can be used to form C-N bonds via nucleophilic substitution with amines, the use of a simple racemic haloester like 2-bromopropyl acetate for asymmetric synthesis would require a specific chiral catalyst or auxiliary that is not commonly reported in this context. chemguide.co.uklibretexts.orgsavemyexams.comdocbrown.info

Intermediate in Complex Molecular Architectures

The synthesis of complex molecules, particularly natural products and their analogs, relies on a toolbox of reliable and predictable chemical reactions to construct intricate carbon skeletons and install a variety of functional groups. nih.govyoutube.com These multi-step syntheses often employ simple, commercially available starting materials that are elaborated into more complex intermediates.

While this compound possesses functional handles that could potentially be used in the construction of larger molecules, its specific application as a key intermediate in the total synthesis of complex molecular architectures is not a recurring theme in the surveyed scientific literature. Synthetic chemists often rely on a set of well-established building blocks and synthetic equivalents for which the reactivity and stereoselectivity are well understood. scispace.com Although this compound can serve as an alkylating agent due to the presence of the bromide, its role as a named intermediate in prominent syntheses of complex natural products or pharmaceuticals appears to be limited. researchgate.netnih.govnih.govoncohemakey.comdntb.gov.ua

Development of Polymeric Materials and Functionalized Surfaces

The bromoester moiety present in this compound is a key functional group for initiating controlled radical polymerizations, particularly Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.educmu.edu This has led to the widespread use of structurally similar compounds for the development of advanced polymeric materials and for the chemical modification of surfaces.

Graft Polymerization Initiation via Bromoester Moieties

Graft polymerization is a technique used to modify the properties of a polymer by covalently attaching different polymer chains (grafts) to a main polymer backbone. nih.gov One of the most powerful methods to achieve this in a controlled manner is "grafting from," where polymer chains are grown from initiating sites along the backbone.

The bromoester group is an excellent initiator for ATRP, a type of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. cmu.edu Compounds structurally analogous to this compound, such as ethyl 2-bromopropionate, are commonly used as initiators in ATRP. cmu.edu

In a typical "grafting from" process using ATRP, a polymer backbone is first functionalized with bromoester groups. This macroinitiator is then used to initiate the polymerization of a second monomer, resulting in a graft copolymer. The process relies on the reversible activation of the carbon-bromine bond by a transition metal catalyst, typically a copper complex, to generate radicals that propagate the polymerization.

Table 1: Examples of ATRP Initiators with Bromoester Moieties for Graft Copolymerization

| Initiator Fragment | Polymer Backbone | Monomer Grafted | Resulting Copolymer |

| 2-Bromopropionyl | Cellulose | 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) | Cellulose-g-PDMAEMA |

| 2-Bromoisobutyryl | Polyamide | Methyl Methacrylate (MMA) | Polyamide-g-PMMA |

| 2-Bromopropionyl | Poly(2-hydroxyethyl methacrylate) | n-Butyl Acrylate | PHEMA-g-PBA |

This table presents examples of graft polymerization using initiators that share the bromoester functional group with this compound.

Surface Functionalization through Chemical Attachment

The principles of ATRP initiation via bromoester groups can be extended to the modification of surfaces, a process known as surface-initiated ATRP (SI-ATRP). cmu.eduresearchgate.net This technique allows for the growth of polymer chains directly from a surface, creating a dense layer of tethered polymers known as a "polymer brush." cmu.edunih.gov These polymer brushes can dramatically alter the properties of the surface, such as its wettability, biocompatibility, and adhesion.

The process involves the immobilization of an ATRP initiator, which contains a bromoester moiety, onto the desired surface. This can be achieved through various chemical reactions depending on the nature of the surface. For example, surfaces with hydroxyl groups (like silicon wafers or glass) can be reacted with a silane-containing bromoester initiator. researchgate.net

Once the initiator is anchored to the surface, the substrate is immersed in a solution containing a monomer and the ATRP catalyst system. This initiates the growth of polymer chains from the surface-bound initiators. The thickness and density of the resulting polymer brush can be controlled by the reaction conditions. cmu.edu

Table 2: Surface Modification via SI-ATRP using Bromoester Initiators

| Surface | Initiator Type | Monomer | Application of Modified Surface |

| Gold Film | Thiol with 2-bromoisobutyrate headgroup | Methyl Methacrylate (MMA) | Patterned polymer brushes for microfabrication |

| Silicon Wafer | Silane with bromoester functionality | Poly(ethylene glycol) methacrylate | Protein-resistant and antifouling surfaces |

| Polyamide Fabric | 2-Bromo-2-methylpropionyl bromide | (2-Dimethylamino)ethyl methacrylate | Stimuli-responsive textiles |

This table illustrates the versatility of surface-initiated ATRP using initiators containing the key bromoester functional group found in this compound.

Theoretical and Computational Chemistry Studies of 2 Bromopropyl Acetate

Electronic Structure and Bonding Analysis

No specific studies on the electronic structure and bonding of 2-bromopropyl acetate (B1210297) were found.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap

There is no available data from theoretical calculations on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for 2-bromopropyl acetate.

Charge Distribution and Electrostatic Potentials

Information regarding the charge distribution and electrostatic potential maps for this compound is not available in the public literature.

Reaction Mechanism Elucidation via Quantum Chemical Methods

No quantum chemical studies elucidating the reaction mechanisms of this compound have been published.

Transition State Characterization and Activation Energies

There are no documented transition state characterizations or calculated activation energies for reactions involving this compound.

Potential Energy Surface Mapping for Key Transformations

Potential energy surface maps for key transformations of this compound are not available.

Conformational Analysis and Molecular Dynamics Simulations

No research on the conformational analysis or molecular dynamics simulations of this compound could be located.

Rotational Barriers and Stable Conformations

The flexibility of this compound is primarily dictated by the rotation around its single bonds. Computational methods, such as ab initio calculations and Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule as a function of its dihedral angles. This analysis reveals the most stable conformations (energy minima) and the energy barriers that hinder free rotation between them (energy maxima).

The rotation around the C-C and C-O bonds in the propyl acetate backbone is of particular interest. For a molecule like this compound, several distinct rotational isomers, or conformers, can exist. The relative energies of these conformers determine their population at a given temperature. The energy differences between rotamers can be estimated from the temperature dependence of spectroscopic measurements, such as NMR coupling constants. tandfonline.com

Theoretical calculations can provide a detailed picture of these energy landscapes. For instance, studies on similar halogenated alkanes have shown that the interplay of steric hindrance and electrostatic interactions governs conformational preferences. youtube.com In this compound, the bulky bromine atom and the acetate group significantly influence the rotational barriers.

Below is an illustrative table summarizing the kind of data that would be generated from a computational study on the rotational barriers and stable conformations of this compound.

Table 1: Hypothetical Calculated Rotational Barriers and Relative Energies of this compound Conformers This table is for illustrative purposes to demonstrate the expected output of a computational study, as specific literature for this compound is not available.

| Conformer | Dihedral Angle (°) (Br-C-C-O) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

|---|---|---|---|

| Anti | 180 | 0.00 | - |

| Gauche I | 60 | 5.2 | 15.8 |

| Gauche II | -60 | 5.2 | 15.8 |

| Eclipsed I | 0 | 21.0 | - |

| Eclipsed II | 120 | 18.5 | - |

Solvent Interactions and Their Impact on Conformation

The surrounding environment can significantly influence the conformational equilibrium of a molecule. Computational models are crucial for understanding these solvent effects. Two primary approaches are used: implicit and explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. ucsb.edumdpi.com This method is computationally efficient and can capture the bulk electrostatic effects of the solvent. For this compound, a polar solvent would be expected to stabilize more polar conformers.

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. This approach, often used in molecular dynamics (MD) simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, it can reveal detailed information about the solvation shell around the molecule.

The choice of solvent can alter the relative energies of the conformers of this compound, potentially changing the most stable conformation from what is predicted in the gas phase. For example, a nonpolar solvent might favor conformations where the polar groups are internally oriented, while a polar solvent could stabilize conformers with a larger dipole moment.

Table 2: Illustrative Impact of Solvents on the Relative Energy of this compound Conformers This table is for illustrative purposes to demonstrate the expected output of a computational study, as specific literature for this compound is not available.

| Conformer | Relative Energy in Gas Phase (kJ/mol) | Relative Energy in Dichloromethane (kJ/mol) | Relative Energy in Water (kJ/mol) |

|---|---|---|---|

| Anti | 0.00 | 0.00 | 1.5 |

| Gauche I | 5.2 | 4.8 | 0.00 |

| Gauche II | 5.2 | 4.8 | 0.00 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data (without presenting the data itself)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Theoretical methods can calculate NMR chemical shifts and coupling constants. These calculations are typically performed using DFT. The predicted spectra for different conformers can be averaged based on their calculated Boltzmann populations to generate a spectrum that can be compared with experimental results. The correlation between predicted and experimental chemical shifts is often used to validate the computed structures and conformational analysis.

Vibrational Spectroscopy: Computational methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR or Raman spectrum. researchgate.net These calculations are instrumental in assigning the observed vibrational modes to specific molecular motions. Discrepancies between predicted and experimental spectra can point to the influence of solvent effects or the presence of multiple conformers.

Advanced Analytical Methodologies for Research on 2 Bromopropyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 2-bromopropyl acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromopropyl Acetate

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (acetate) | ~2.1 | ~21 |

| CH₃ (propyl) | ~1.7 | ~22 |

| CH₂ | ~4.2 | ~70 |

| CH | ~4.3 | ~45 |

Note: These are approximate values and can vary based on the solvent and spectrometer frequency.

For unambiguous structural assignment, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. These methods plot data in two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signal of the methine (CH) proton with those of the adjacent methyl (CH₃) and methylene (B1212753) (CH₂) protons, confirming the propyl backbone's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comcolumbia.edu An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon atom, for instance, showing a correlation between the proton signal at ~4.3 ppm and the carbon signal at ~45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.comcolumbia.edu This is crucial for piecing together the molecular structure. For example, an HMBC spectrum would show a correlation between the protons of the acetate's methyl group and the carbonyl carbon, and between the methylene protons and the carbonyl carbon, confirming the ester linkage.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical calibration standards. rptu.de By integrating the area of a specific NMR signal of the analyte and comparing it to the integral of a known amount of an internal standard, the exact quantity of the analyte can be calculated.

In the synthesis of this compound, qNMR can be used to monitor the reaction's progress by tracking the disappearance of reactant signals and the appearance of product signals over time. This allows for the optimization of reaction conditions. Upon completion, qNMR can be used to accurately determine the final yield of the purified product, providing a more precise measurement than traditional gravimetric methods.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Studies

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is used to determine the molecular weight of a compound, deduce its elemental composition, and gain structural information by analyzing its fragmentation patterns. For this compound, MS provides definitive confirmation of its molecular identity.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). measurlabs.comresearchgate.net This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. nih.gov The molecular formula of this compound is C₅H₉BrO₂. nih.gov HRMS can distinguish its exact mass (179.97859 Da) from other molecules that might have the same nominal mass but a different elemental formula. measurlabs.comnih.gov This capability is crucial for confirming the identity of a newly synthesized compound and ruling out potential isomers or impurities. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. researchgate.net In a typical MS/MS experiment, the molecular ion of this compound is selected in the first mass analyzer, then fragmented by collision with an inert gas in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer. nih.gov

The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the bromine atom, the loss of the acetyl group, or cleavage of the propyl chain. By analyzing these specific fragment ions, the connectivity of the atoms within the original molecule can be confirmed, providing an extra layer of structural verification that complements NMR data. nsf.gov

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is a set of laboratory techniques used for the separation of mixtures. In the context of this compound research, chromatographic methods are essential for isolating the compound from the reaction mixture and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most common techniques used.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components based on their boiling points and interactions with a stationary phase. A sample containing this compound would be vaporized and passed through a column. The time it takes for the compound to travel through the column (retention time) is a characteristic property that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for purity assessment. For related compounds like alkyl 2-bromopropionates, chiral GC has been used to separate enantiomers, a technique that could be applicable if chiral variants of this compound were synthesized. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is a versatile technique that can be used for a wide range of compounds. For this compound, reversed-phase HPLC would likely be used, where the compound is separated based on its polarity. A detector, such as a UV detector or a mass spectrometer (LC-MS), is used to detect the compound as it elutes from the column. Like GC, HPLC provides both qualitative (retention time) and quantitative (peak area) information, making it invaluable for confirming the purity of the final product.

Table 2: Summary of Analytical Techniques for this compound Research

| Technique | Primary Information Obtained |

|---|---|

| ¹H & ¹³C NMR | Molecular structure, chemical environment of atoms |

| COSY | ¹H-¹H connectivity (through-bond coupling) |

| HSQC | Direct ¹H-¹³C one-bond correlations |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) |

| qNMR | Absolute quantification, purity, and yield determination |

| HRMS | Exact mass and elemental composition (molecular formula) |

| MS/MS | Structural confirmation through fragmentation patterns |

| GC/HPLC | Separation from mixtures, purity assessment |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying the enantiomers of chiral compounds like this compound. uma.esheraldopenaccess.us The determination of enantiomeric excess (ee), which measures the purity of a sample with respect to its stereoisomers, is critical in asymmetric synthesis and pharmaceutical applications. heraldopenaccess.usmdpi.com

The methodology relies on a chiral stationary phase (CSP) within the HPLC column. mdpi.comsigmaaldrich.com These stationary phases are themselves enantiomerically pure and interact differently with each enantiomer of the analyte. This differential interaction leads to a difference in retention time, allowing for their separation and individual quantification. Common detectors used in this process include UV or fluorescence detectors. uma.esheraldopenaccess.us The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. mdpi.com For a sample of this compound, this analysis would provide precise data on the relative amounts of the (R)- and (S)-enantiomers.

Table 1: Illustrative Chiral HPLC Data for a Non-Racemic Sample of this compound This table represents typical data obtained from a chiral HPLC analysis for determining enantiomeric excess.

| Enantiomer | Retention Time (minutes) | Peak Area | % of Total Area |

| (R)-2-Bromopropyl acetate | 8.45 | 150,000 | 25% |

| (S)-2-Bromopropyl acetate | 9.92 | 450,000 | 75% |

| Enantiomeric Excess (ee) | 50% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile technique for analyzing the composition of complex chemical mixtures, such as those generated during the synthesis of this compound. researchgate.net The method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In a typical analysis, the reaction mixture is injected into the GC system, where its volatile components are separated based on their boiling points and interactions with the stationary phase of the column. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). kuleuven.be This process generates a unique mass spectrum for each component, acting as a molecular fingerprint that allows for its definitive identification. GC-MS can be used to monitor the progress of a reaction by quantifying the consumption of reactants and the formation of this compound and any potential byproducts over time.

Table 2: Example GC-MS Data for a Hypothetical this compound Synthesis Reaction Mixture This table illustrates the type of data generated by GC-MS to identify components in a reaction sample.

| Compound | Retention Time (minutes) | Key Mass-to-Charge Ratios (m/z) | Identification |

| Propylene (B89431) oxide | 3.12 | 58, 43, 29 | Reactant |

| Acetyl bromide | 4.55 | 122, 124, 79, 81, 43 | Reactant |

| This compound | 7.89 | 180, 182, 121, 123, 101, 43 | Product |

| 1-Bromopropan-2-yl acetate | 8.15 | 180, 182, 137, 139, 72, 43 | Isomeric Byproduct |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound is a liquid at room temperature, its precise three-dimensional structure and absolute stereochemistry can be determined through X-ray crystallography by first converting it into a suitable crystalline derivative. mit.edu Single-crystal X-ray diffraction is the most definitive method for establishing the spatial arrangement of atoms within a molecule and the packing of molecules within a crystal lattice. researchgate.netthieme-connect.de This technique is crucial for unambiguously determining the absolute configuration of a chiral center. nih.govsci-hub.se

Hydrogen Bonding and Intermolecular Interactions in Crystal Packing

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions, with hydrogen bonds being among the most significant. researchgate.net While this compound itself lacks strong hydrogen bond donors, a crystalline derivative (e.g., an amide or urethane formed from a related chiral amine) would exhibit such interactions. The analysis of the crystal structure reveals the geometry and patterns of these bonds, such as N-H···O or C-H···O interactions, which act as a supramolecular adhesive to build the crystal structure. mdpi.com Other forces, such as dispersion interactions, also play a crucial role, especially in molecules with alkyl chains. nih.govrsc.org Understanding these packing forces is fundamental to the field of crystal engineering. researchgate.net

Table 3: Common Intermolecular Interactions in Organic Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Strong Hydrogen Bond | N-H, O-H | N, O | 2.7 - 3.1 | Primary structure-directing |

| Weak Hydrogen Bond | C-H | O, Cl, Br | 3.0 - 3.8 | Secondary stabilization |

| Halogen Bond | C-Br | O, N | 2.8 - 3.5 | Directional interaction |

| van der Waals Forces | All atoms | All atoms | > 3.5 | Non-directional space filling |

Absolute Configuration Determination

For a chiral molecule like this compound, determining its absolute configuration (i.e., whether the stereocenter is R or S) is of paramount importance. X-ray crystallography provides a non-empirical method for this determination through the phenomenon of anomalous dispersion (or resonant scattering). mit.eduresearchgate.net This effect occurs when the X-ray energy is near the absorption edge of an atom in the crystal, typically a "heavy" atom like bromine. mit.edu The presence of the bromine atom in a derivative of this compound makes this technique particularly effective.

The anomalous scattering causes a breakdown of Friedel's Law, meaning that the intensity of a reflection (hkl) is no longer equal to the intensity of its inverse (-h-k-l). researchgate.net By carefully measuring these intensity differences, known as Bijvoet pairs, the absolute structure of the molecule can be determined. sci-hub.se The result is often expressed as a Flack parameter, which should refine to a value close to zero for the correct enantiomer, thus providing an unambiguous assignment of the R or S configuration. mit.edunih.gov

Structure Reactivity and Structure Selectivity Relationships in 2 Bromopropyl Acetate Chemistry

Influence of Substituents on Bromine Reactivity

The reactivity of the carbon-bromine bond is the centerpiece of 2-bromopropyl acetate's chemistry. The ease with which this bond is cleaved, and the bromine atom departs as a leaving group, is highly sensitive to the electronic and steric environment within the molecule and the nature of the attacking species.

The lability of the bromine atom in 2-bromopropyl acetate (B1210297) is significantly influenced by both electronic and steric factors, which dictate the preferred reaction pathway, typically nucleophilic substitution (S(_N)1 or S(_N)2) or elimination (E1 or E2).

Electronic Effects: The acetate group (-OAc) is moderately electron-withdrawing through induction due to the electronegative oxygen atoms. This inductive effect polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, the adjacent oxygen atoms are not positioned to offer significant resonance stabilization to a developing positive charge (carbocation) at the C2 position. This generally disfavors an S(_N)1 mechanism, which proceeds through a carbocation intermediate. Consequently, the S(_N)2 mechanism, involving a backside attack by a nucleophile, is often more kinetically favorable.

Steric Effects: this compound is a secondary alkyl halide. Steric hindrance around the reactive C2 center is greater than in primary halides but less than in tertiary halides. The presence of the methyl group and the -CH₂OAc group creates a moderately crowded environment. This steric bulk can slow the rate of S(_N)2 reactions, as the nucleophile's approach to the carbon atom is partially impeded. nih.gov In cases with very bulky nucleophiles or solvents, the rate of substitution can be significantly diminished, and elimination reactions may become more competitive.

The interplay between these effects is summarized in the table below.

| Reaction Pathway | Electronic Influence of Acetate Group | Steric Hindrance at C2 | Favored Conditions |

| S(_N)2 | Inductive withdrawal enhances carbon electrophilicity. | Moderate hindrance from methyl and acetoxymethyl groups can slow the reaction. | Strong, non-bulky nucleophiles; polar aprotic solvents. |

| S(_N)1 | Poor carbocation stabilization by the acetate group. | Not the primary determining factor, but would proceed if a stable secondary carbocation could be formed. | Generally disfavored; would require strongly ionizing, polar protic solvents and a weak nucleophile. |

| E2 | Inductive withdrawal increases the acidity of protons on adjacent carbons. | A strong, bulky base can overcome steric hindrance for proton abstraction. | Strong, sterically hindered bases; high temperatures. |

| E1 | Relies on the same disfavored carbocation intermediate as S(_N)1. | Not a primary factor. | Generally disfavored. |

This table presents a qualitative analysis of factors influencing the reaction pathways of this compound.

While the Hammett equation is traditionally applied to aromatic systems, the underlying principles of linear free-energy relationships can be extended to aliphatic systems like this compound using the Taft equation. wikipedia.org The Taft equation separates polar (electronic), steric, and resonance effects to quantify the influence of substituents on reaction rates.

The equation is given by: log(k/k₀) = ρσ + δE(_s)

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the reference reactant (e.g., where the substituent is a methyl group).

ρ* (rho star) is the reaction constant, indicating the sensitivity of the reaction to polar effects.

σ* (sigma star) is the substituent constant, quantifying the polar (inductive) effect of the substituent.

δ (delta) is the reaction constant measuring sensitivity to steric effects.

E(_s) is the steric substituent constant.

For reactions at the C2 position of this compound, such as nucleophilic substitution, the electronic and steric nature of the nucleophile and any modifications to the acetate group itself could be correlated using this equation. For instance, in a study of the solvolysis of related secondary alkyl bromides, a negative ρ* value would indicate that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state. Conversely, a positive ρ* value suggests the transition state has a developing negative charge.

| Parameter | Significance for this compound Reactions | Expected Influence |

| ρ | Sensitivity to the inductive effects of substituents (e.g., on a reacting nucleophile or on a modified ester group). | A positive value is expected for S(_N)2 reactions, as electron-withdrawing groups on the nucleophile would decrease its reactivity. |

| σ | Quantifies the inductive effect of a given substituent. | The -CH₂OAc group itself has a specific σ* value that influences the baseline reactivity of the molecule. |

| δ | Sensitivity of the reaction to steric bulk. | A positive value indicates that bulkier substituents decrease the reaction rate, which is highly probable for S(_N)2 reactions at the secondary carbon. |

| E(_s) | Quantifies the steric size of a substituent. | Larger nucleophiles would have more negative E(_s) values, leading to a predicted decrease in the reaction rate. |

This table outlines the application of Taft equation parameters to predict reactivity in this compound.

Regioselectivity Control in Addition and Elimination Reactions

Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions. For this compound, this is most relevant in elimination reactions, where different constitutional isomers of an alkene can be formed.

In elimination reactions of this compound, a base abstracts a proton from a carbon adjacent to the C-Br bond, leading to the formation of a double bond. Protons can be removed from the C1 methyl group or the C3 methylene (B1212753) group, potentially leading to two different products: 1-propenyl acetate or allyl acetate (after rearrangement).

The acetate group, while not directly participating in the reaction, can exert a directing effect. Its electron-withdrawing nature increases the acidity of the protons on the adjacent C3 methylene group, making them more susceptible to abstraction by a base. This would favor the formation of the thermodynamically more stable, more substituted alkene (Zaitsev's rule). However, the steric bulk of the attacking base is a critical factor.

Small, strong bases (e.g., sodium ethoxide) will preferentially abstract a proton from the more sterically accessible C1 methyl group, leading to the Hofmann product.

Bulky, strong bases (e.g., potassium tert-butoxide) will also favor abstraction from the less hindered C1 position, reinforcing the formation of the Hofmann product.

Therefore, the interplay between the electronic effect of the acetate group and the steric properties of the base directs the regiochemical outcome.

Transition metal catalysts, particularly those based on palladium, rhodium, or copper, can provide powerful control over regioselectivity in reactions involving alkyl halides. In cross-coupling reactions (e.g., Suzuki, Heck, or Negishi), a catalyst can enable the formation of a C-C bond at the C2 position with high fidelity, preventing competing elimination reactions.

For example, in a hypothetical Suzuki coupling of this compound with an organoboron reagent, the palladium catalyst's oxidative addition into the C-Br bond is the key step. The subsequent reductive elimination forms the new C-C bond specifically at C2. The choice of ligands on the metal center is crucial for stabilizing the catalytic species and influencing the rate and selectivity of the reaction, often allowing transformations to occur under mild conditions that would otherwise favor elimination.

Stereoselectivity in Carbon-Carbon Bond Forming Reactions

As this compound is a chiral molecule (assuming it is not used as a racemic mixture), controlling the stereochemical outcome of C-C bond formation at the C2 center is a significant challenge and opportunity.

Reactions like S(_N)2 substitutions inherently proceed with an inversion of stereochemistry. If a chiral, enantiomerically pure sample of (R)-2-bromopropyl acetate reacts with a carbon nucleophile (e.g., an enolate or an organocuprate) via an S(_N)2 mechanism, the product will have the (S) configuration at that center. This stereospecificity is a hallmark of the S(_N)2 pathway. khanacademy.org

More advanced methods for stereocontrol involve the use of chiral catalysts or auxiliaries. rsc.org For instance, a chiral ligand on a transition metal catalyst in a cross-coupling reaction can create a chiral environment around the metal center. This can lead to one enantiomer of the racemic this compound reacting faster than the other (a kinetic resolution) or can influence the facial selectivity of the C-C bond formation, resulting in a product with high diastereomeric or enantiomeric excess.

The development of such stereoselective catalytic systems is a key area of modern organic synthesis, enabling the construction of complex molecules with precise three-dimensional structures. researchgate.netrsc.org

Chiral Induction in Nucleophilic Additions

Chiral induction, also known as asymmetric induction, describes the preferential formation of one enantiomer or diastereomer over the other in a reaction, influenced by a chiral center already present in the substrate, reagent, or catalyst. In the context of this compound, the chiral carbon atom bearing the bromine can influence the stereochemical course of nucleophilic substitution reactions.

Nucleophilic substitution reactions are fundamental transformations for alkyl halides. The reaction of an electron-rich nucleophile with an electron-deficient electrophile, in this case, the carbon atom bonded to the bromine in this compound, can proceed through different mechanisms, primarily SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). organic-chemistry.orgkirsoplabs.co.uk

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion). kirsoplabs.co.uk This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. ck12.org For a specific enantiomer of this compound, an SN2 reaction will result in the formation of a product with the opposite configuration. For instance, if the (R)-enantiomer of this compound reacts with a nucleophile via an SN2 pathway, the product will have the (S)-configuration. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.

Conversely, an SN1 reaction proceeds through a planar carbocation intermediate. ucsd.edu The nucleophile can then attack this intermediate from either face with theoretically equal probability, leading to a racemic mixture of both enantiomers. ucsd.edu However, complete racemization is not always observed, as the leaving group can transiently shield one face of the carbocation, leading to a slight excess of the inversion product. kirsoplabs.co.uk

The choice between an SN1 and SN2 pathway is influenced by several factors, including the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. For a secondary alkyl halide like this compound, both mechanisms are possible, and the reaction conditions will dictate the predominant pathway and thus the degree of chiral induction.

A common nucleophile used in reactions with alkyl halides is the acetate ion. While hydroxide (B78521) is a strong nucleophile, it is also a strong base, which can lead to competing elimination reactions. saskoer.ca Acetate, being a weaker base but still a moderately good nucleophile, can favor the substitution reaction. saskoer.ca The use of acetate as a nucleophile with a chiral this compound would be expected to proceed with a high degree of stereochemical control under SN2 conditions.

Diastereoselective and Enantioselective Approaches

While chiral induction from the substrate itself can direct the stereochemistry of a reaction, more sophisticated methods are often employed to achieve high levels of stereocontrol. These methods can be categorized as diastereoselective and enantioselective approaches.